Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.
Amination: Introduction of the amino group at the 6-position of the benzothiazole ring.
Carbamoylation: Reaction of the aminobenzothiazole with an appropriate isocyanate to form the carbamoyl derivative.
Esterification: Finally, the esterification of the carboxylic acid group with methanol to form the methyl ester.
Chemical Reactions Analysis
Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate can be compared with other benzothiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the benzothiazole core structure but differ in their substituents and specific biological activities
Biological Activity
Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a benzothiazole moiety, which is known for its biological relevance. The molecular formula is C17H18N2O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Research has indicated that this compound exhibits potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, possibly through the modulation of signaling pathways involved in cell growth and apoptosis.
- Enzyme Inhibition : This compound acts as an inhibitor for several enzymes, including carbonic anhydrases and kinases. Such inhibition can lead to therapeutic effects in conditions like glaucoma and certain cancers.
- Antimicrobial Properties : Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential use in treating infections.
The mechanism of action involves the binding of the compound to specific molecular targets such as enzymes or receptors. For instance:
- Carbonic Anhydrase Inhibition : The compound has been found to inhibit carbonic anhydrase I, II, VII, and IX, which are crucial for maintaining acid-base balance in tissues. This inhibition can affect tumor acidity and promote apoptosis in cancer cells .
- Kinase Modulation : By inhibiting specific kinases, the compound may interfere with critical signaling pathways that regulate cell division and survival .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound on breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 12 µM, indicating significant potency. The study also reported increased apoptosis markers in treated cells compared to controls .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile highlighted that the compound effectively inhibited carbonic anhydrase IX with an IC50 value of 15 µM. This inhibition was correlated with reduced tumor growth in xenograft models .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | IC50 Value (µM) |
---|---|---|
Anticancer | Inhibition of MCF-7 cell proliferation | 12 |
Carbonic Anhydrase | Inhibition of CA IX | 15 |
Antimicrobial | Activity against E. coli | 20 |
Table 2: Comparison with Related Compounds
Compound | IC50 Value (µM) | Activity Type |
---|---|---|
This compound | 12 | Anticancer |
Compound A (similar structure) | 25 | Anticancer |
Compound B (benzothiazole derivative) | 18 | Carbonic Anhydrase Inhibitor |
Properties
Molecular Formula |
C16H13N3O3S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
methyl 4-[(6-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C16H13N3O3S/c1-22-15(21)10-4-2-9(3-5-10)14(20)19-16-18-12-7-6-11(17)8-13(12)23-16/h2-8H,17H2,1H3,(H,18,19,20) |
InChI Key |
LGQPLHSPLCHIEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)N |
Origin of Product |
United States |
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